

Proflavine: A Comprehensive Physicochemical and Mechanistic Profile for Research Applications

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Compound of Interest

Compound Name: *Acridine, 3,8-diamino-*

Cat. No.: *B15217806*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of proflavine, a versatile acridine dye with significant applications in biomedical research. This document outlines its fundamental chemical and physical characteristics, details established experimental protocols for their determination, and explores the mechanistic pathways through which proflavine exerts its biological effects, including its well-documented role as a DNA intercalator and a photosensitizing agent.

Core Physicochemical Properties

Proflavine, also known as 3,6-diaminoacridine, is a planar, heterocyclic aromatic compound. Its core physicochemical properties are summarized in the tables below, providing a foundational dataset for its application in experimental settings.

Table 1: General and Structural Properties of Proflavine

Property	Value	Reference
IUPAC Name	acridine-3,6-diamine	[1]
Synonyms	Proflavin, 3,6-Diaminoacridine	[1]
Chemical Formula	C ₁₃ H ₁₁ N ₃	[1]
Molecular Weight	209.25 g/mol	[1]
CAS Number	92-62-6	[1]
Appearance	Orange-red to brown powder	[2]

Table 2: Physicochemical Data of Proflavine

Property	Value	Reference
Melting Point	284-286 °C	[3]
pKa	9.49	[4]
Water Solubility	3.3 g/L	[5]
Solubility in Ethanol	Soluble	[6]
Solubility in Ether	Practically insoluble	[6]
logP (Octanol/Water)	1.83	[7]

Table 3: Spectral Properties of Proflavine

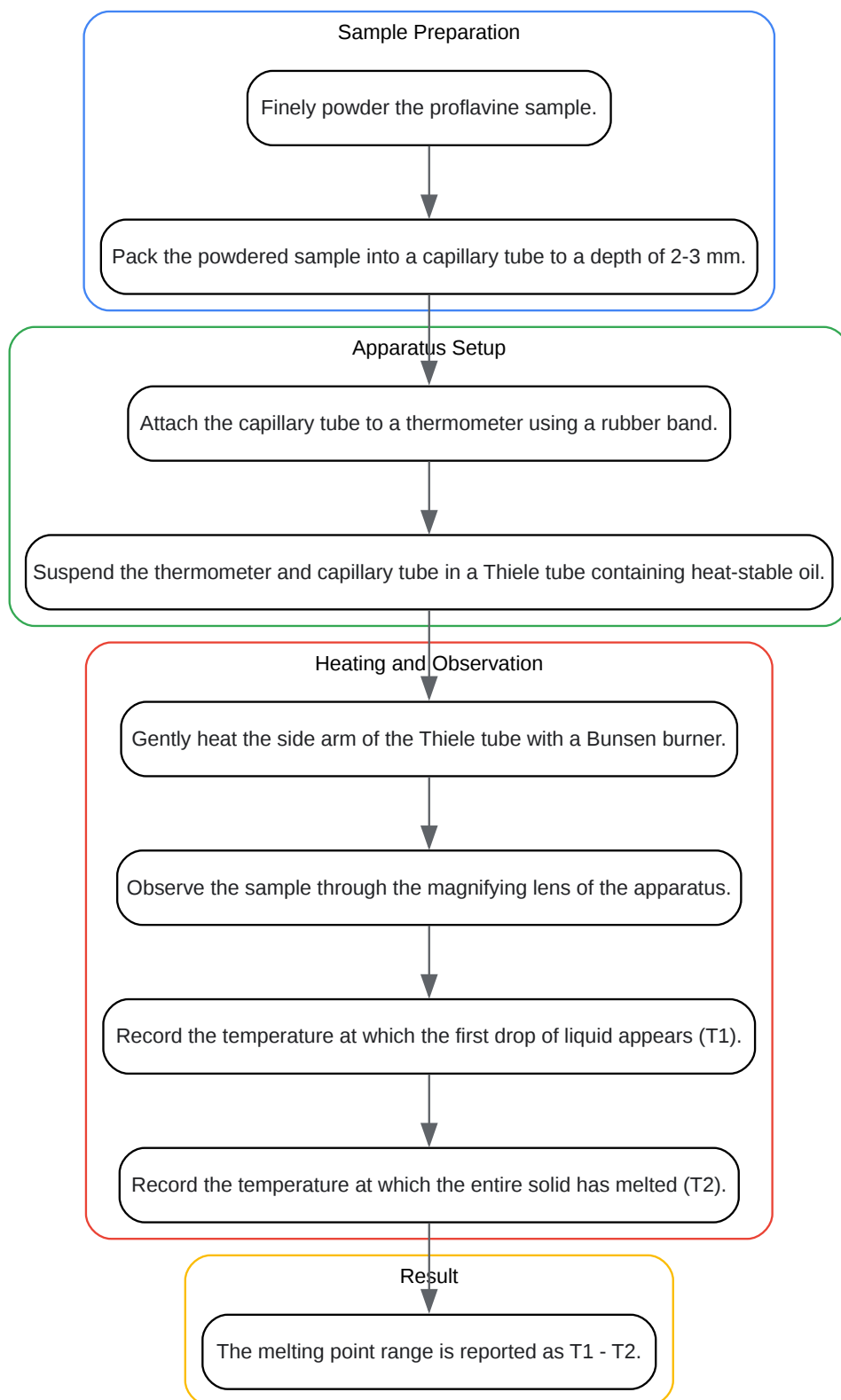
Property	Wavelength (nm)	Conditions	Reference
UV-Vis Absorption (λ _{max})	444 nm	In water (pH 7)	[8]
Fluorescence Emission (λ _{em})	511 nm	In water (pH 7)	[9]
Fluorescence Excitation (λ _{ex})	444 nm	In water (pH 7)	[9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of proflavine are provided below. These protocols are foundational for the quality control and experimental reproducibility of research involving this compound.

Melting Point Determination (Thiele Tube Method)

This method provides a simple and effective means of determining the melting point of a crystalline solid.

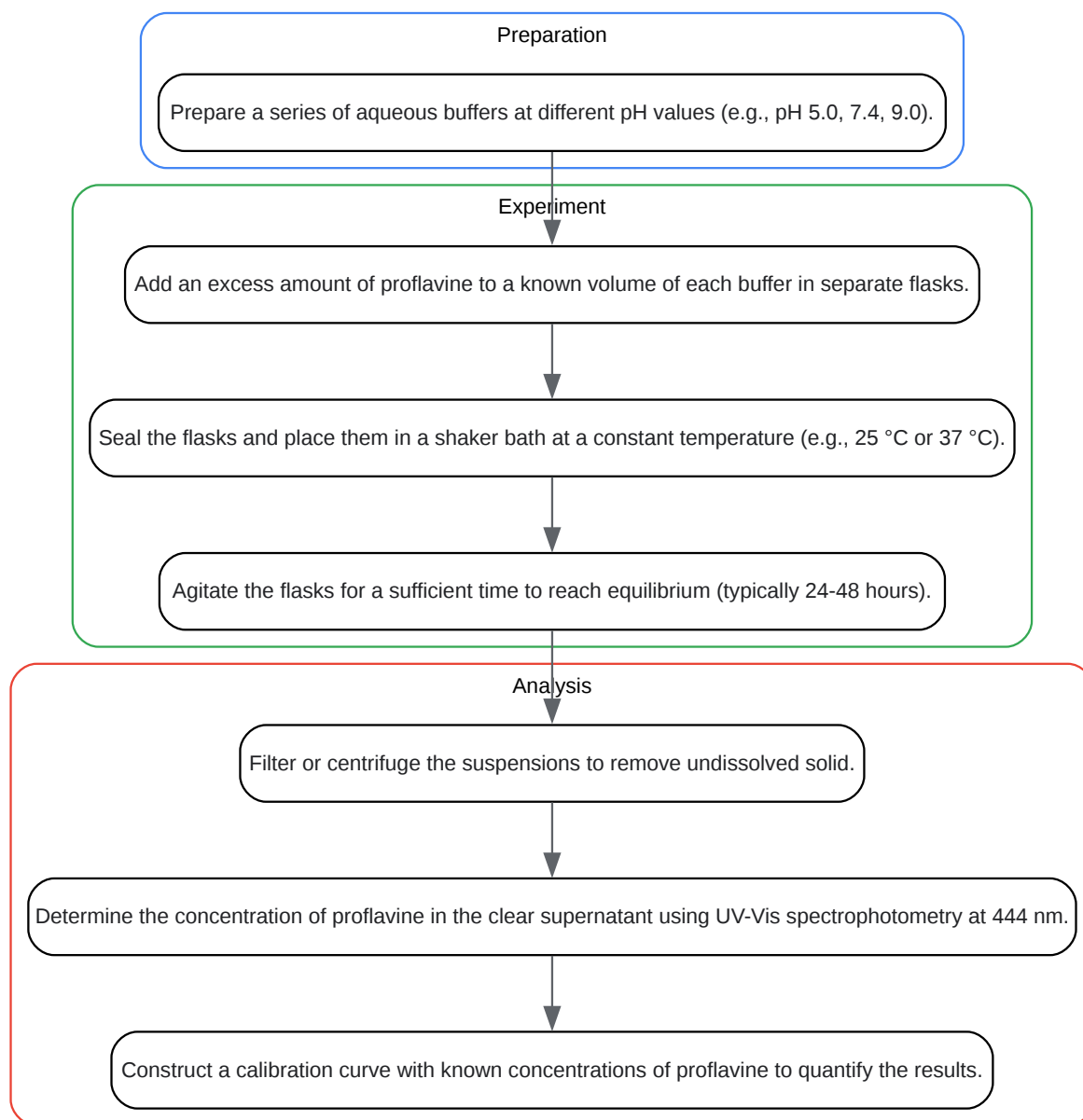


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Workflow for Melting Point Determination.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

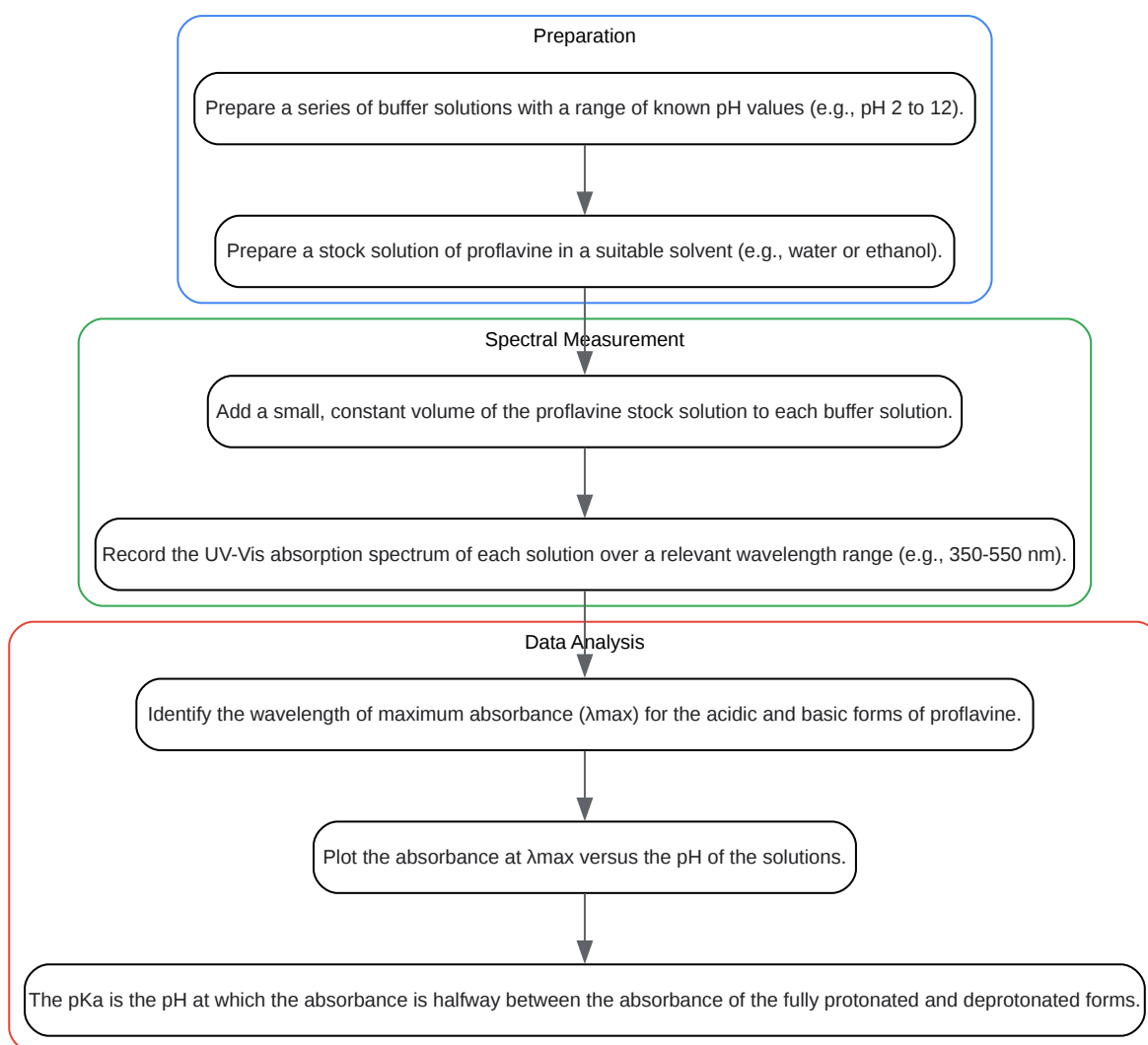


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Workflow for Aqueous Solubility Determination.

pKa Determination by UV-Vis Spectrophotometry

This method relies on the change in the UV-Vis absorption spectrum of proflavine as a function of pH to determine its acid dissociation constant.



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Workflow for pKa Determination.

UV-Vis Absorption and Fluorescence Spectroscopy

These techniques are used to characterize the electronic transitions and fluorescent properties of proflavine.

- UV-Vis Absorption Spectroscopy:
 - Prepare a dilute solution of proflavine in the solvent of interest (e.g., water, ethanol).
 - Use a quartz cuvette with a 1 cm path length.
 - Record the absorption spectrum over a range of wavelengths (e.g., 200-600 nm) using a spectrophotometer.
 - The solvent alone should be used as a blank to zero the instrument.
- Fluorescence Spectroscopy:
 - Prepare a very dilute solution of proflavine to avoid inner filter effects.
 - Use a quartz cuvette.
 - Set the excitation wavelength (e.g., 444 nm) and record the emission spectrum over a higher wavelength range (e.g., 460-700 nm) using a spectrofluorometer.
 - To determine the excitation spectrum, set the emission wavelength to the maximum (e.g., 511 nm) and scan a range of lower excitation wavelengths.

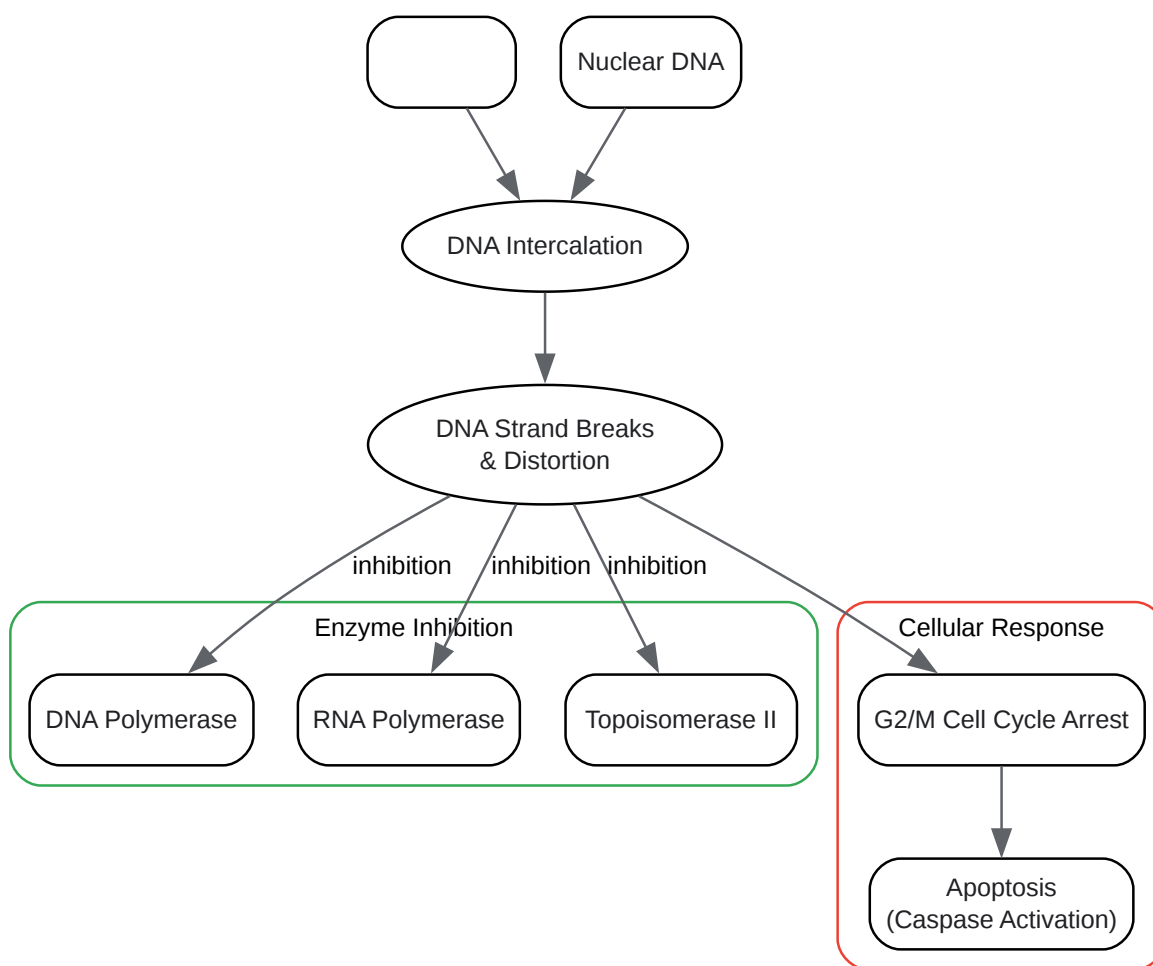
Mechanism of Action and Signaling Pathways

Proflavine's biological activity is primarily attributed to its interaction with nucleic acids and its ability to act as a photosensitizer.

DNA Intercalation and Consequent Cellular Effects

Proflavine is a well-established DNA intercalating agent.^[1] Its planar structure allows it to insert between the base pairs of the DNA double helix. This physical obstruction of the DNA structure leads to several downstream cellular consequences:

- **Inhibition of DNA Replication and Transcription:** By distorting the DNA helix, proflavine interferes with the function of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.^{[2][10]}
- **Topoisomerase II Inhibition:** Proflavine can stabilize the covalent complex between DNA and topoisomerase II, an enzyme crucial for resolving DNA tangles. This leads to the accumulation of DNA double-strand breaks.
- **Induction of Apoptosis and Cell Cycle Arrest:** The DNA damage caused by proflavine can trigger cellular surveillance mechanisms, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis (programmed cell death).^{[6][11]} This process often involves the activation of caspase cascades.^[5]

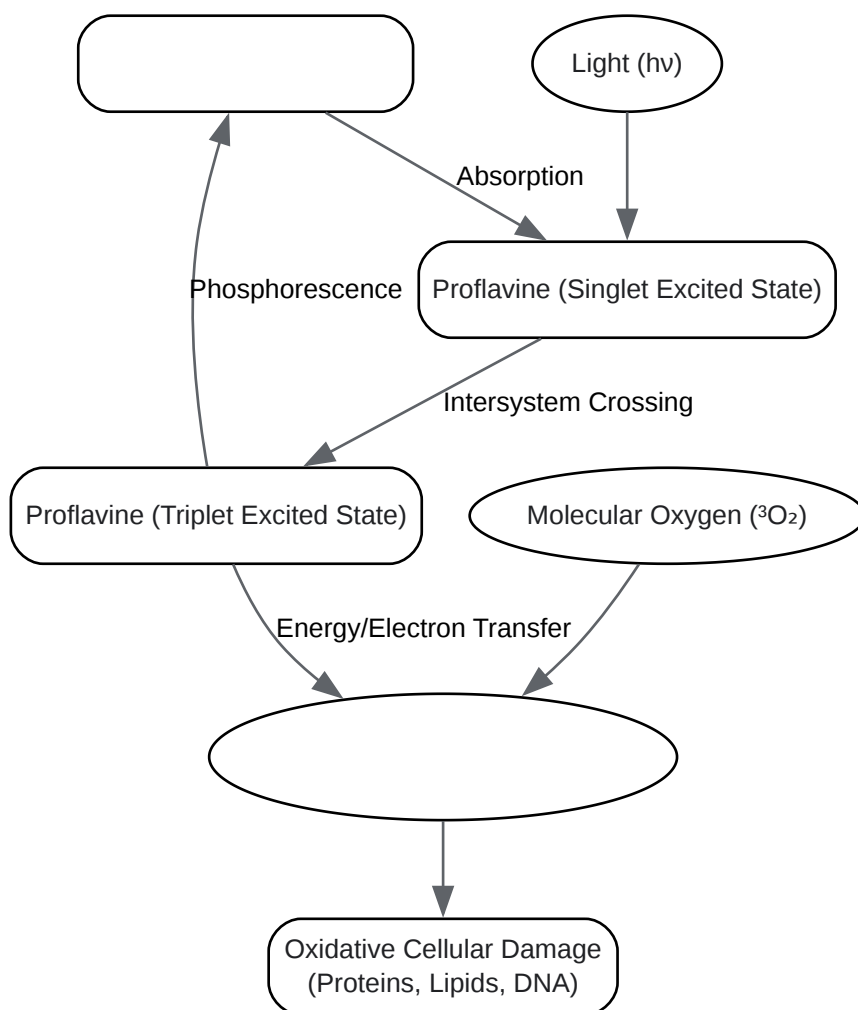


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Proflavine's DNA Intercalation Pathway.

Photosensitization and Generation of Reactive Oxygen Species (ROS)

In the presence of light, proflavine can act as a photosensitizer.[2] Upon absorption of light energy, it transitions to an excited singlet state, which can then convert to a longer-lived triplet state. This excited triplet state can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen ($^1\text{O}_2$) and superoxide anions (O_2^-).[1][2] These highly reactive species can cause oxidative damage to cellular components, including proteins, lipids, and nucleic acids, leading to cytotoxicity.[2] This property is the basis for its use in photodynamic therapy (PDT) research.[12][13]



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